

Toxicological Profile of Mesotrione in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesotrione

Cat. No.: B120641

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Introduction

Mesotrione is a selective herbicide widely used in agriculture for the control of broadleaf weeds in crops such as maize.^[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.^[2] This inhibition ultimately leads to the bleaching of susceptible plants and their death. While effective in targeting weeds, the potential for **mesotrione** to impact non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of **mesotrione** in various non-target organisms, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways affected.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **mesotrione** to a range of non-target organisms.

Table 1: Toxicity of **Mesotrione** to Mammals

Species	Exposure Route	Endpoint	Value	Reference
Rat	Oral	LD50	>5000 mg/kg bw	[3][4]
Rat	Dermal	LD50	>2000 mg/kg bw	[4]
Rat	Inhalation	LC50 (4h)	>4.75 mg/L	[4]
Rat	Oral (3-generation reproduction)	NOAEL (Parental)	11.6 mg/kg bw/day	[5]
Rat	Oral (3-generation reproduction)	NOAEL (Offspring)	11.6 mg/kg bw/day	[5]
Rabbit	Dermal	NOAEL	1000 mg/kg bw/day	[4]

Table 2: Toxicity of **Mesotrione** to Birds

Species	Endpoint	Value	Reference
Bobwhite quail (Colinus virginianus)	Acute Oral LD50	>2000 mg/kg bw	[6]
Bobwhite quail (Colinus virginianus)	Dietary LC50 (5-day)	>5000 ppm	[6]
Mallard duck (Anas platyrhynchos)	Dietary LC50 (5-day)	>5000 ppm	[6]
Bobwhite quail (Colinus virginianus)	Chronic NOEC (Reproduction)	20.6 mg/kg/day	[5]

Table 3: Toxicity of **Mesotrione** to Aquatic Organisms

Species	Endpoint	Value	Reference
Rainbow trout (Oncorhynchus mykiss)	96-hour LC50	>120 mg/L	[5]
Bluegill sunfish (Lepomis macrochirus)	96-hour LC50	>120 mg/L	[5]
Zebrafish (Danio rerio)	96-hour LC50	Varies by formulation	[7]
Daphnia magna (Water flea)	48-hour EC50 (Immobilisation)	>622 mg/L	[5]
Daphnia magna (Water flea)	21-day NOEC (Reproduction)	180 mg/L	[2]
Green algae (Pseudokirchneriella subcapitata)	72-hour EC50 (Growth inhibition)	4.7 mg/L	
Diatom (Amphora coffeaeformis)	IC50	13.1 mg/L	[8]
Green algae (Ankistrodesmus fusiformis)	IC50	56.1 mg/L	[8]

Table 4: Toxicity of **Mesotrione** to Terrestrial Invertebrates

Species	Exposure Route	Endpoint	Value	Reference
Earthworm (Eisenia fetida)	Acute (14-day) LC50	>2000 mg/kg soil	[5]	
Earthworm (Eisenia fetida)	Chronic NOEC (Reproduction)	10.85 mg/kg soil	[2]	
Honeybee (Apis mellifera)	Acute Contact LD50	>100 µ g/bee	[5]	
Honeybee (Apis mellifera)	Acute Oral LD50	>11 µ g/bee	[5]	

Table 5: Toxicity of **Mesotrione** to Non-Target Plants

Species	Endpoint	Value	Reference
Various (Monocots and Dicots)	EC25 (Seedling emergence and growth)	Varies by species	

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized guidelines.

Fish Acute Toxicity Test (Following OECD Guideline 203) [3][11][12]

- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) or other suitable species.
- Test Duration: 96 hours.
- Test Substance Preparation: A stock solution of **mesotrione** is prepared in a suitable solvent and then diluted with water to the desired test concentrations.

- Test Conditions:
 - Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-15°C for rainbow trout).
 - pH: Maintained between 6.0 and 8.5.
 - Dissolved Oxygen: Maintained above 60% of the air saturation value.
 - Lighting: A 16-hour light and 8-hour dark cycle.
- Procedure:
 - Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.
 - Groups of fish (e.g., 7-10 individuals per group) are randomly assigned to test chambers containing different concentrations of **mesotrione** and a control (no **mesotrione**).
 - The fish are not fed during the 96-hour exposure period.
 - Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)[5][7][8][10]

- Test Organism: *Daphnia magna* (water flea), less than 24 hours old.
- Test Duration: 48 hours.
- Test Substance Preparation: A series of concentrations of **mesotrione** are prepared in a suitable culture medium.
- Test Conditions:

- Temperature: $20 \pm 2^{\circ}\text{C}$.
- pH: Maintained between 6.0 and 9.0.
- Lighting: A 16-hour light and 8-hour dark cycle.
- Procedure:
 - Groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates of five) are exposed to the test concentrations and a control.
 - The daphnids are not fed during the test.
 - Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)[1][13][14]

- Test Organism: Adult earthworms of the species *Eisenia fetida*.
- Test Duration: 14 days.
- Test Substance Preparation: **Mesotrione** is thoroughly mixed into an artificial soil substrate at various concentrations.
- Test Conditions:
 - Temperature: $20 \pm 2^{\circ}\text{C}$.
 - Lighting: Continuous darkness, except during observations.
 - Soil Moisture: Maintained at 40-60% of the water-holding capacity.
- Procedure:

- Adult earthworms with a well-developed clitellum are selected and acclimated.
- Groups of 10 earthworms are introduced into test containers with the treated soil and a control.
- Mortality and behavioral changes are assessed at 7 and 14 days.
- Endpoint: The LC50 at 14 days is determined.

Soil Microorganism Nitrogen Transformation Test (Following principles of OECD Guideline 216)

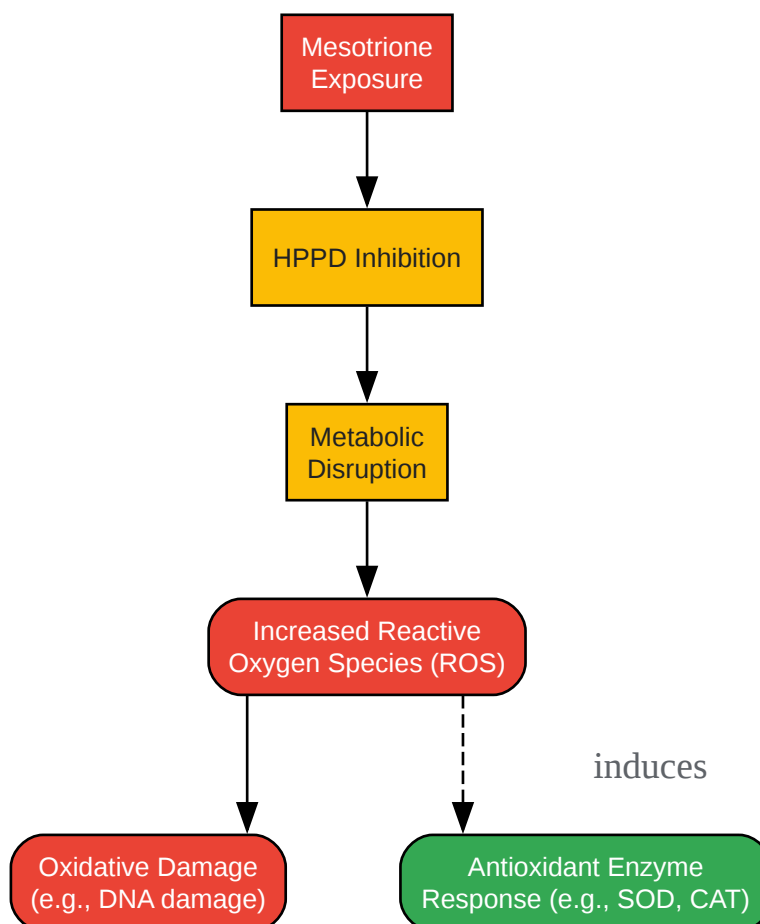
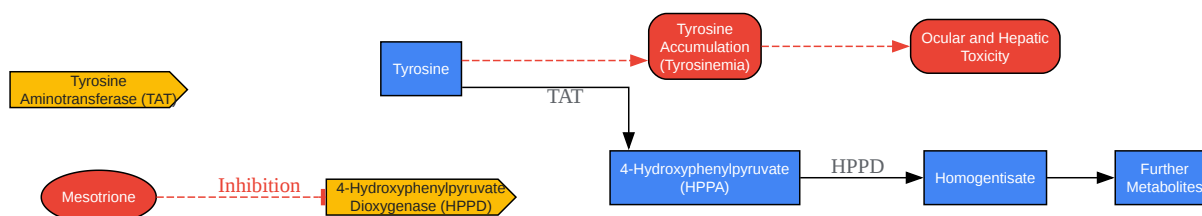
- Test System: Soil microcosms.
- Test Duration: Varies (e.g., 28 days or longer).
- Test Substance Preparation: **Mesotrione** is applied to the soil at different rates, often multiples of the recommended field application rate.
- Procedure:
 - Soil samples are collected, sieved, and pre-incubated.
 - The soil is treated with **mesotrione** and amended with a nitrogen source (e.g., ammonium sulfate).
 - The microcosms are incubated under controlled temperature and moisture conditions.
 - Soil samples are taken at regular intervals to measure the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).
- Endpoint: The rate of nitrification (conversion of ammonium to nitrate) is calculated and compared between treated and control soils to determine any inhibitory effects.

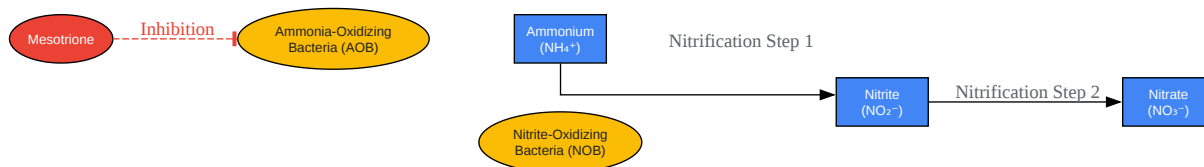
Signaling Pathways and Mechanisms of Toxicity

Mesotrione's primary mode of action is the inhibition of the HPPD enzyme. The downstream consequences of this inhibition vary among different non-target organisms.

Mammalian Tyrosine Catabolism Pathway Inhibition

In mammals, HPPD is an enzyme in the tyrosine catabolism pathway. Inhibition of HPPD by **mesotrione** leads to an accumulation of tyrosine in the blood (tyrosinemia).^{[9][10][11]} This can result in various toxic effects, particularly in the eyes and liver.





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- To cite this document: BenchChem. [Toxicological Profile of Mesotrione in Non-target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120641#toxicological-profile-of-mesotrione-in-non-target-organisms]

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